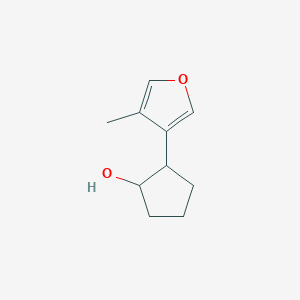

2-(4-Methylfuran-3-yl)cyclopentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(4-methylfuran-3-yl)cyclopentan-1-ol |

InChI |

InChI=1S/C10H14O2/c1-7-5-12-6-9(7)8-3-2-4-10(8)11/h5-6,8,10-11H,2-4H2,1H3 |

InChI Key |

RQUNAZMLKBGCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC=C1C2CCCC2O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 2 4 Methylfuran 3 Yl Cyclopentan 1 Ol

Regioselective Functionalization of the Cyclopentanol (B49286) Ring

The cyclopentanol ring, bearing a secondary alcohol and a bulky furan (B31954) substituent, can undergo functionalization at various positions. The hydroxyl group is the most reactive site, but transformations involving the carbon framework are also synthetically valuable.

One of the most direct transformations of the cyclopentanol ring is the oxidation of the secondary alcohol at the C-1 position to the corresponding ketone, 2-(4-methylfuran-3-yl)cyclopentan-1-one. This reaction can be achieved using a variety of standard oxidizing agents. The choice of reagent can be critical to avoid potential side reactions involving the electron-rich furan ring.

Common reagents for this transformation include:

Chromic acid (H₂CrO₄) : A strong oxidizing agent capable of efficiently converting secondary alcohols to ketones. doubtnut.com

Pyridinium chlorochromate (PCC) : A milder reagent, often used to minimize over-oxidation or degradation of sensitive functional groups.

Swern oxidation : Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, operating under mild, low-temperature conditions, which is ideal for substrates with sensitive moieties like furan.

The reaction of the hydroxyl radical (OH) with cyclopentanone (B42830), a related structure, proceeds via the formation of a prereactive complex, with subsequent H-abstraction occurring at the α-position to the carbonyl group. nih.gov While the target molecule is an alcohol, its oxidized ketone product would exhibit similar reactivity. Further functionalization of the cyclopentane (B165970) ring at positions other than C-1 is more challenging and often relies on the directing influence of the hydroxyl group or its derivatives.

Table 1: Representative Oxidation Reactions of the Cyclopentanol Ring

| Reaction Type | Reagent(s) | Product | Notes |

|---|---|---|---|

| Alcohol Oxidation | Chromic Acid (H₂CrO₄) | 2-(4-Methylfuran-3-yl)cyclopentan-1-one | Strong oxidizing conditions. doubtnut.com |

| Alcohol Oxidation | Pyridinium Chlorochromate (PCC) | 2-(4-Methylfuran-3-yl)cyclopentan-1-one | Milder conditions, suitable for sensitive substrates. |

| Alcohol Oxidation | Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | 2-(4-Methylfuran-3-yl)cyclopentan-1-one | Low-temperature, mild conditions preventing furan degradation. |

Reactions at the Furan Moiety

The 3,4-disubstituted furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan. masterorganicchemistry.com The outcome of such reactions on 2-(4-methylfuran-3-yl)cyclopentan-1-ol is dictated by the directing effects of the existing substituents. Both the alkyl group (at C-4) and the cyclopentanol-containing group (at C-3) are electron-donating, thus activating the furan ring towards electrophilic attack. libretexts.org

In the furan ring system, electrophilic substitution preferentially occurs at the α-positions (C-2 and C-5). In this molecule, these positions are unoccupied.

C-5 Position : This position is adjacent to the less sterically demanding methyl group at C-4.

C-2 Position : This position is adjacent to the significantly bulkier 2-hydroxycyclopentyl group at C-3.

Due to steric hindrance, electrophilic attack is strongly favored at the C-5 position. The general mechanism involves the attack of an electrophile on the furan ring to form a cationic intermediate known as a σ-complex, followed by the loss of a proton to restore aromaticity. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 2-(5-Nitro-4-methylfuran-3-yl)cyclopentan-1-ol |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 2-(5-Bromo-4-methylfuran-3-yl)cyclopentan-1-ol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 5-(1-Hydroxycyclopentan-2-yl)-3-methylfuran-2-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | 1-(5-(1-Hydroxycyclopentan-2-yl)-3-methylfuran-2-yl)ethan-1-one |

Furan can act as a 4π-electron component (diene) in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. mdpi.com The reactivity of the furan ring is enhanced by electron-donating substituents. rsc.org However, the 3,4-disubstitution pattern present in this compound introduces significant steric hindrance, which may impede the approach of a dienophile.

Despite potential steric challenges, reactions with highly reactive dienophiles like maleic anhydride (B1165640) or N-substituted maleimides could yield the corresponding oxanorbornene adducts. The reaction typically produces a mixture of kinetically favored endo and thermodynamically favored exo diastereomers. mdpi.com Computational studies on substituted furans have shown that both reactivity and selectivity can be modified by substituents at the 2- or 3-positions. rsc.org

Derivatization of the Hydroxyl Group

The secondary hydroxyl group on the cyclopentane ring is a versatile functional handle for a variety of chemical transformations. Standard reactions for alcohols can be readily applied to synthesize esters, ethers, and other derivatives.

Esterification : The alcohol can be converted to an ester through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine). researchgate.netmasterorganicchemistry.com Microwave-assisted methods have also been developed for the synthesis of esters containing furan rings. researchgate.net

Ether Synthesis : Formation of an ether can be accomplished via the Williamson ether synthesis. pearson.com This involves deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Acid-catalyzed dehydration of two alcohol molecules can also form ethers, though this method is generally only efficient when using a single type of alcohol to avoid a mixture of products. youtube.com

Table 3: Common Derivatization Reactions of the Hydroxyl Group

| Derivative Type | Reagent(s) | General Product Structure |

|---|---|---|

| Ester | R-COOH, H⁺ (Fischer Esterification) | 2-(4-Methylfuran-3-yl)cyclopentyl R-carboxylate |

| Ester | R-COCl, Pyridine | 2-(4-Methylfuran-3-yl)cyclopentyl R-carboxylate |

| Ether | 1. NaH; 2. R-X (Williamson Synthesis) | 3-(1-(R-oxy)cyclopentan-2-yl)-4-methylfuran |

| Alkyl Halide | SOCl₂ or PBr₃ | 3-(1-Halocyclopentan-2-yl)-4-methylfuran |

Exploration of Rearrangement Products from the Compound

The structural framework of this compound is susceptible to molecular rearrangements, particularly under acidic conditions where carbocationic intermediates can be generated.

Treatment of the parent alcohol with a strong acid can lead to the protonation of the hydroxyl group, followed by the elimination of a water molecule. This generates a secondary carbocation at the C-1 position of the cyclopentane ring. Such carbocations are prone to rearrangements to form more stable intermediates. libretexts.orgpearson.com

Potential rearrangement pathways include:

1,2-Hydride Shift : A hydrogen atom from an adjacent carbon (C-2 or C-5) can migrate with its pair of electrons to the carbocation center. A shift from C-2 would generate a new carbocation at the carbon bearing the furan ring. This new carbocation would be stabilized by the electron-donating nature of the furan ring. youtube.com

1,2-Alkyl Shift : Migration of a carbon-carbon bond can also occur, potentially leading to ring expansion (e.g., forming a cyclohexyl ring) or other skeletal changes. masterorganicchemistry.com

Intramolecular Cyclization (Cyclialkylation) : The generated carbocation is electrophilic and can be attacked by the nucleophilic furan ring at the C-2 or C-5 position. This intramolecular Friedel-Crafts-type reaction would result in the formation of a new fused polycyclic system. Such acid-catalyzed cyclialkylations of aryl-substituted alcohols are known to produce indene (B144670) derivatives and other fused ring structures. researchgate.net

Piancatelli-type Rearrangement : While the classic Piancatelli rearrangement involves furfuryl alcohols, the carbocation intermediate in this system could trigger a related cascade. The rearrangement of furan rings to form functionalized cyclopentenones is a known acid-catalyzed process. mdpi.comrsc.org A similar pathway could lead to complex rearranged products.

The final product distribution from such rearrangements would be highly dependent on the specific acid catalyst used, reaction temperature, and solvent, as these factors influence the relative rates of competing rearrangement and trapping pathways.

Thermal Rearrangements of this compound: A Theoretical Overview

Detailed research findings on the thermal rearrangements of the specific chemical compound this compound are not available in the current body of scientific literature. Thermal transformations of furan and its simpler derivatives, such as furfural (B47365) and furfuryl alcohol, have been investigated, often under high-temperature pyrolysis conditions. These studies indicate that the furan ring can undergo complex reactions, including ring-opening and rearrangement to form various products. For instance, the thermal rearrangement of certain furfuryl alcohols can lead to the formation of cyclopentanone derivatives. However, without specific experimental data for this compound, any discussion of its thermal behavior remains speculative.

General principles of organic chemistry suggest that thermal stress on this compound could potentially lead to several reaction pathways. These might include dehydration of the cyclopentanol ring, rearrangements involving the furan ring, or even fragmentation of the molecule. The substitution pattern of the furan ring, with a methyl group at the 4-position and the cyclopentanol substituent at the 3-position, would undoubtedly influence the course of such reactions. The interplay between the furan and cyclopentanol moieties under thermal conditions would be a key factor in determining the product distribution.

To elucidate the specific thermal rearrangement pathways and products for this compound, dedicated experimental studies would be necessary. Such research would involve heating the compound under controlled temperature conditions and analyzing the resulting product mixture using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Theoretical calculations could also be employed to model potential reaction mechanisms and predict the most likely rearrangement products.

Mechanistic Investigations of Key Reactions

Elucidation of Furan (B31954) Cycloaddition Mechanisms

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation for furans, converting the planar aromatic ring into a bicyclic system. nih.govmdpi.com However, the aromatic character of furan, though modest compared to benzene, imparts a significant thermodynamic penalty to this reaction, making furan a less reactive diene than non-aromatic counterparts like cyclopentadiene (B3395910). nih.gov Consequently, furan Diels-Alder reactions are often reversible and require careful control of reaction conditions. nih.gov

The mechanism of the furan Diels-Alder reaction is a subject of ongoing discussion, with evidence supporting both concerted and stepwise pathways depending on the specific reactants and conditions. nih.gov

Concerted Pathway : Most furan [4+2] cycloadditions are proposed to proceed through a concerted mechanism, where the two new sigma bonds are formed in a single transition state. nih.govcdnsciencepub.com This pathway can be either synchronous (bonds form at the exact same rate) or asynchronous (bond formation is uneven). Asynchronicity is common when the electronic nature of the furan or dienophile is unsymmetrical. nih.gov

Stepwise Pathway : In certain cases, particularly with highly polarized reactants, a stepwise mechanism may be favored. nih.govpku.edu.cn This involves the formation of a zwitterionic or diradical intermediate, which then undergoes ring closure in a second step. researchgate.net However, computational studies attempting to locate a stepwise pathway for the formation of the Diels-Alder adduct via a zwitterionic intermediate have sometimes been unsuccessful, suggesting the concerted path is more favorable. cdnsciencepub.com For instance, the reaction of furans with methyl 3-nitroacrylate (B1257834) has been shown to produce cycloadducts via a concerted mechanism, while subsequent retro-Diels-Alder reactions that yield Michael adducts proceed stepwise. cdnsciencepub.comglobalauthorid.com

Substituents on the furan ring play a critical role in modulating its reactivity and selectivity in cycloaddition reactions. nih.gov The effects are often rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov

Electron-donating groups (EDGs), such as the methyl group in the parent furan of 2-(4-Methylfuran-3-yl)cyclopentan-1-ol, increase the energy of the furan's HOMO. This reduces the HOMO-LUMO energy gap in normal-electron-demand (NED) Diels-Alder reactions, thereby accelerating the reaction rate. nih.govmdpi.comnih.gov Conversely, electron-withdrawing groups (EWGs) on the furan ring lower the HOMO energy, decreasing the reaction rate. nih.govrsc.org The position of the substituent also significantly impacts reactivity and regiochemistry. nih.govrsc.org Computational studies have quantified these effects, showing a wide range in reaction-free energies and activation barriers depending on the substituent's electronic nature and position. nih.gov

| Substituent on Furan Ring | Position | Electronic Effect | Impact on NED Diels-Alder Rate | Reference |

| -CH₃ (Methyl) | 2- or 3- | Electron-Donating | Increase | nih.gov |

| -OCH₃ (Methoxy) | 2- or 3- | Electron-Donating | Increase | nih.gov |

| -CHO (Formyl) | 2- or 3- | Electron-Withdrawing | Decrease | nih.gov |

| -NO₂ (Nitro) | 2- or 3- | Electron-Withdrawing | Decrease | rsc.org |

Detailed Studies of Furan-to-Cyclopentanone/Cyclopentanol (B49286) Rearrangements

A key reaction for the synthesis of the cyclopentanol moiety from a furan precursor is the Piancatelli rearrangement. nih.govwikipedia.org This acid-catalyzed reaction transforms 2-furylcarbinols into highly functionalized 4-hydroxycyclopentenones, which are valuable intermediates that can be further hydrogenated to cyclopentanols. rsc.org

The generally accepted mechanism of the Piancatelli rearrangement proceeds through several key cationic intermediates. nih.govresearchgate.net

Formation of a Furfuryl Carbocation : The reaction is initiated by an acid catalyst, which protonates the hydroxyl group of the 2-furylcarbinol. Subsequent dehydration generates a resonance-stabilized furfuryl carbocation. nih.govwikipedia.org

Nucleophilic Attack and Ring Opening : A nucleophile, typically water from the reaction medium, attacks the C5 position of the furan ring. This leads to the formation of an intermediate that undergoes ring opening. nih.gov

Formation of a Pentadienyl Cation : The ring-opening step generates a crucial 1,4-dihydroxypentadienyl cation intermediate. nih.gov This electrophilic species is central to the rearrangement, but its formation can be followed by undesired side reactions, such as polymerization or oligomerization, especially under strongly acidic conditions. researchgate.netresearchgate.netnyu.edu The stability and fate of this carbocation are influenced by substituents on the original furan ring. nih.gov

Electrocyclization : The pentadienyl cation undergoes a 4π-conrotatory electrocyclization to form the five-membered ring of the 4-hydroxycyclopentenone product. nih.govwikipedia.org

Alkene addition reactions that proceed through carbocation intermediates may also involve rearrangements, such as hydride or alkyl shifts, if a more stable carbocation can be formed. masterorganicchemistry.com

The choice of catalyst is paramount in controlling the efficiency and selectivity of furan-to-cyclopentanol rearrangements. Both Lewis and Brønsted acids are commonly employed to facilitate the initial carbocation formation. nih.govnih.gov

Acid Catalysts : Lewis acids such as zinc chloride (ZnCl₂) and dysprosium(III) chloride (DyCl₃) are effective in promoting the rearrangement. nih.govrsc.org Brønsted acids can also catalyze the reaction, but their use can sometimes lead to an increase in side products. nih.govrsc.org The acidity of the catalyst is a key factor; for example, Lewis acidity has been shown to be crucial for promoting the rearrangement of furan rings while minimizing the formation of undesired polymers that can be promoted by Brønsted acid sites. nih.gov

Bifunctional Catalysts : For the direct conversion of furan derivatives to cyclopentanones or cyclopentanols, bifunctional metal-acid catalysts are often used. nih.govacs.org In these systems, a Lewis acidic support (like pyrochlore (B1171951) or alumina) catalyzes the rearrangement of the furan ring, while a noble metal component (such as Palladium or Ruthenium) hydrogenates the resulting cyclopentenone intermediate. nih.govrsc.orgacs.org The specific catalyst system and reaction conditions (e.g., hydrogen pressure, solvent) can be tuned to selectively yield either the cyclopentanone (B42830) or the fully reduced cyclopentanol. researchgate.netrsc.org

| Catalyst System | Reactant | Major Product(s) | Role of Catalyst | Reference(s) |

| DyCl₃ / Microwave | Furan-2,5-dicarbinols | 4-hydroxycyclopentenones | Lewis acid catalysis of rearrangement | rsc.org |

| Ru/C and Al₁₁.₆PO₂₃.₇ | Furfural (B47365) | Cyclopentanone / Cyclopentanol | Ru/C for hydrogenation; Solid acid for rearrangement | researchgate.netrsc.org |

| Pd/Y₂(Sn₀.₇Ce₀.₃)₂O₇-δ | Furfural | Cyclopentanone | Lewis acidic pyrochlore support for rearrangement; Pd for hydrogenation | acs.org |

| Ni, Pt, Pd, or Ru / Water | Furfuryl alcohol | Cyclopentanone | Metal-catalyzed hydrogenation and rearrangement | researchgate.net |

Mechanism of Stereocontrol in Asymmetric Syntheses

Achieving stereocontrol in the synthesis of substituted cyclopentanols like this compound is a significant challenge. In the context of the Piancatelli rearrangement, the stereochemistry is primarily established during the electrocyclization step.

The 4π electrocyclization of the pentadienyl cation intermediate is a stereospecific conrotatory process, as dictated by the Woodward-Hoffmann rules. wikipedia.org This inherent stereocontrol dictates the relative configuration of the newly formed stereocenters, typically yielding a trans relationship between the substituents at the C4 and C5 positions of the resulting cyclopentenone. beilstein-journals.org

To control the absolute stereochemistry, asymmetric catalysis is employed. The strategy involves influencing the directionality (clockwise versus counter-clockwise) of the conrotatory ring closure. beilstein-journals.org This has been successfully achieved using chiral Brønsted acids, such as those derived from pentacarboxycyclopentadiene (PCCP). beilstein-journals.org The chiral catalyst creates a chiral environment that biases the transition state of the electrocyclization, leading to the preferential formation of one enantiomer.

Alternative approaches to chiral cyclopentanoids involve the stereoselective synthesis of a key building block, which is then converted to the final product. nih.gov For instance, asymmetric allylic alkylation can be used to generate a highly enantioenriched cyclopentene (B43876) derivative, which is then elaborated through a series of stereocontrolled reactions to build the final cyclopentanol structure. nih.gov Quantum chemical methods are also employed to study the reaction pathways, revealing that stereoselectivity can arise from intrinsic electronic preferences within the furan ring system during bond cleavage and formation processes. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Pathways

Generally, the Diels-Alder reaction of furan is less exergonic compared to non-aromatic dienes like cyclopentadiene due to the loss of furan's aromatic stabilization energy, which is estimated to be around 14 to 15 kcal/mol. nih.gov This lower thermodynamic driving force means that the retro-Diels-Alder reaction can be significant, often allowing for equilibration between reactants and products under thermal conditions. nih.govmasterorganicchemistry.com

In the context of stereoselectivity, Diels-Alder reactions typically yield a kinetically favored endo product and a thermodynamically favored exo product. However, for furan cycloadditions, the low thermodynamic stability of the adducts often allows the reaction to fall under thermodynamic control, leading to a predominance of the more stable exo isomer, even if the endo isomer is formed faster. masterorganicchemistry.comnih.gov

Detailed Research Findings from Analogous Systems

To quantitatively understand these effects, we can examine data from computational and experimental studies on analogous systems. A theoretical study on the intermolecular Diels-Alder reaction between furan and maleic anhydride (B1165640) provides a baseline for the activation barriers.

| Pathway | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |

|---|---|---|

| endo-Addition | 24.0 | -6.0 |

| exo-Addition | 26.0 | -10.0 |

Data sourced from computational studies on intermolecular furan Diels-Alder reactions, which serve as a model for understanding the general energetic profiles. The lower activation barrier for the endo pathway indicates it is the kinetic product, while the more negative reaction energy for the exo pathway shows it is the thermodynamic product. nih.gov

More pertinent to the formation of this compound are studies on intramolecular reactions. An investigation into the intramolecular Diels-Alder (IMDA) reaction of a tertiary furfuryl amine (FA-1) provides valuable experimental activation parameters, highlighting the kinetic and thermodynamic landscape of such cyclizations.

| Parameter | Value |

|---|---|

| ΔG≠ (kcal/mol) | 25.3 ± 0.1 |

| ΔH≠ (kcal/mol) | 17.4 ± 0.5 |

| ΔS≠ (cal/mol·K) | -26.5 ± 1.7 |

This data reveals a significant entropic barrier (negative ΔS≠) for the intramolecular reaction, which is characteristic of cycloadditions where two reacting moieties are brought together into a highly ordered transition state. This loss of entropy must be overcome by a sufficiently favorable enthalpy of activation (ΔH≠). nih.gov

Advanced Analytical Method Development for Structural Elucidation of Complex Furan Cyclopentanol Compounds

Development of High-Resolution Spectroscopic Techniques for Isomer Differentiation

The differentiation of stereoisomers is a significant challenge that can be addressed through the use of high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are particularly powerful tools in this regard.

For furan-cyclopentanol compounds, high-field NMR spectroscopy (e.g., 600 MHz and above) is instrumental. The diastereomers of 2-(4-Methylfuran-3-yl)cyclopentan-1-ol, for instance, will exhibit distinct chemical shifts (δ) and coupling constants (J) in their ¹H and ¹³C NMR spectra. The spatial arrangement of the methylfuran and hydroxyl groups relative to each other on the cyclopentane (B165970) ring will influence the magnetic environment of the neighboring protons and carbons, leading to measurable differences in their NMR signals.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for elucidating the relative stereochemistry. By observing through-space correlations between protons, the proximity of specific hydrogen atoms can be determined, allowing for the assignment of cis or trans configurations. For example, a NOESY experiment could reveal a correlation between the proton on the carbon bearing the hydroxyl group and the protons of the methyl group on the furan (B31954) ring, suggesting a particular spatial arrangement.

The "Mosher ester analysis" is a widely used NMR-based method for deducing the absolute configuration of chiral alcohols. nih.gov This involves the preparation of diastereomeric esters using the chiral derivatizing agents (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov Comparative analysis of the ¹H NMR spectra of these two esters allows for the determination of the absolute stereochemistry of the alcohol center. nih.gov

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition of the molecule. While HRMS itself does not typically differentiate between stereoisomers, it can be coupled with chiral chromatography to provide mass confirmation for each separated enantiomer.

A hypothetical comparison of ¹H NMR chemical shifts for the diastereomers of this compound is presented in the table below.

| Proton | Diastereomer A (δ, ppm) | Diastereomer B (δ, ppm) |

| H-1 (CHOH) | 4.15 | 4.30 |

| H-2 (CH-Furan) | 2.95 | 2.80 |

| Furan-CH₃ | 2.10 | 2.12 |

| Cyclopentyl-H | 1.50-1.90 | 1.55-1.95 |

| Furan-H | 7.20, 6.15 | 7.22, 6.18 |

This table is illustrative and represents hypothetical data for educational purposes.

Chromatographic Method Development for Chiral Separation

The separation of enantiomers is a critical step in the characterization of chiral compounds. researchgate.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose. csfarmacie.cznih.gov

For a polar compound like this compound, HPLC with a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable starting point. These phases can separate a wide range of racemates through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The development of a separation method would involve screening different CSPs and optimizing the mobile phase composition. A typical mobile phase for normal-phase HPLC might consist of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol.

The selection of the mobile phase is crucial for achieving optimal resolution. The polarity of the solvent system affects the retention times and the enantioselectivity of the separation. Modifiers, such as small amounts of acids or bases, can also be added to the mobile phase to improve peak shape and resolution, particularly for compounds with acidic or basic functionalities. csfarmacie.cz

Supercritical fluid chromatography (SFC) is another powerful technique for chiral separations, often providing faster separations and higher efficiency than HPLC. sepscience.com For furan-cyclopentanol compounds, SFC with a CSP and a mobile phase of supercritical carbon dioxide with a modifier like methanol (B129727) could be highly effective.

A summary of a potential chiral HPLC method development for this compound is provided below.

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

This table is illustrative and represents hypothetical data for educational purposes.

Crystallographic Studies for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods can provide information about the relative stereochemistry and allow for the separation of enantiomers, X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. rug.nl This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the three-dimensional arrangement of atoms in the crystal lattice.

To perform X-ray crystallography on this compound, it is first necessary to obtain a high-quality single crystal. This can often be a challenging and time-consuming process. If the parent compound does not crystallize well, it may be necessary to prepare a crystalline derivative. For alcohols, this is often achieved by esterification with a heavy-atom-containing carboxylic acid, such as p-bromobenzoic acid. The presence of the heavy atom (bromine) in the crystal structure facilitates the determination of the absolute configuration using anomalous dispersion effects.

Once a suitable crystal is obtained, the diffraction data is collected and the structure is solved and refined. The resulting crystallographic model provides the precise coordinates of each atom in the molecule, confirming the connectivity and the absolute configuration of all stereocenters.

The crystallographic data for a hypothetical derivative of this compound is presented below.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇BrO₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 15.345 |

| Flack Parameter | 0.02(3) |

This table is illustrative and represents hypothetical data for educational purposes.

Future Research Directions

Development of Greener and More Sustainable Synthetic Routes

A primary objective for future research is the establishment of synthetic pathways that are environmentally benign and economically viable. The current reliance on petroleum-based feedstocks for many chemical syntheses is unsustainable. A significant future direction involves harnessing biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), as starting materials. nih.govmdpi.com The conversion of these renewable resources into high-value chemicals like cyclopentanol (B49286) derivatives represents an efficient and green approach. nih.gov

Future investigations should focus on:

Biomass Valorization: Expanding the range of biomass feedstocks and developing efficient catalytic processes to convert them into furanic precursors for 2-(4-Methylfuran-3-yl)cyclopentan-1-ol. mdpi.commdpi.com This includes optimizing the acid-catalyzed dehydration of pentoses and hexoses to produce the necessary furan (B31954) building blocks. mdpi.comrhhz.net

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives. Research into the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable resources, has shown promise in other areas of organic synthesis and could be adapted for these systems. nih.gov Aqueous-phase reactions are also highly desirable, as water is a non-toxic and inexpensive solvent. rhhz.netresearchgate.net

Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This aligns with the core principles of green chemistry. mdpi.com

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to the synthesis of furan-cyclopentanol structures. The transformation of furan compounds into cyclopentanone (B42830) and cyclopentanol derivatives often involves a complex hydrogenation-rearrangement reaction. nih.govfrontiersin.org Future work will be dedicated to discovering and optimizing catalysts that offer superior performance.

Key research avenues include:

Bimetallic and Alloy Catalysts: Investigating the synergistic effects of combining different metals. For instance, Ru-Mo bimetallic catalysts have shown unprecedented selectivity in the conversion of furfural to cyclopentanol. nih.govfrontiersin.org Similarly, Co-Ni and Ni-Sn alloy catalysts have been explored for their ability to control product selectivity between cyclopentanone and cyclopentanol. researchgate.netresearchgate.net Future studies could explore novel metal combinations to fine-tune activity and prevent the formation of undesired by-products like polymers. frontiersin.org

Novel Catalyst Supports: The interaction between the metal catalyst and its support significantly impacts performance. rhhz.netnih.gov Research should move beyond traditional supports like alumina (B75360) and silica (B1680970) to explore materials like zirconia (ZrO₂), titania (TiO₂), and carbon nanotubes. rhhz.netfrontiersin.org Doping supports, for example with La₂O₃, has been shown to stabilize certain phases and increase the number of acid sites, enhancing catalytic activity. rhhz.net

Controlling Selectivity: The balance between metal and acid functions on a catalyst is critical for selectivity. frontiersin.org Future systems will need to be precisely engineered to favor the desired furan ring rearrangement over competing reactions like over-hydrogenation. researchgate.netresearchgate.net This can be achieved by tuning reaction conditions such as temperature, hydrogen pressure, and catalyst formulation. frontiersin.orgrsc.org

| Catalyst System | Support | Key Product(s) | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Ru-Mo | Carbon Nanotubes (CNT) | Cyclopentanol | 89.1% selectivity to rearrangement products | frontiersin.org |

| Co | ZrO₂-La₂O₃ | Cyclopentanol (CPL) | 82 mol% yield | rhhz.net |

| Ru/C + Solid Acid | Al₁₁.₆PO₂₃.₇ | Cyclopentanone (CPO) | 84% yield | rsc.org |

| Co-Ni | TiO₂ | Cyclopentanone / Cyclopentanol | 53.3% CPO selectivity (10%Co-10%Ni) | researchgate.net |

| Cu-based | Various | Cyclopentanone | High selectivity for C=O hydrogenation | nih.gov |

Computational Design of Novel Furan-Cyclopentanol Scaffolds

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules and optimizing their synthetic routes. The application of these methods to the furan-cyclopentanol class of compounds is a promising area for future research.

Prospective computational studies could involve:

Density Functional Theory (DFT): Using DFT calculations to optimize molecular geometries, predict reaction pathways, and understand the electronic structure of novel furan-based compounds. researchgate.netnih.gov This can help in designing scaffolds with specific electronic or steric properties.

Mechanism Elucidation: Simulating reaction mechanisms to understand the intricate steps of catalyst-mediated transformations, such as the rearrangement of the furan ring. rsc.org This theoretical insight can guide the rational design of more efficient catalysts and reaction conditions.

Virtual Screening and Property Prediction: Creating virtual libraries of novel furan-cyclopentanol derivatives and using computational models to predict their chemical properties and potential activities. This approach can prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and greater scalability. acs.orgsci-hub.se The integration of flow chemistry is a critical future direction for the synthesis of this compound and its analogs.

Future research in this area should focus on:

Development of Flow Reactors: Designing and optimizing continuous flow setups for key synthetic steps. This could involve packed-bed reactors with solid-supported catalysts for hydrogenation and rearrangement reactions. acs.org

In Situ Generation of Reagents: Using flow platforms to safely generate and use unstable or hazardous reagents in situ, minimizing risks associated with their storage and handling. researchgate.netnih.gov

Automation and High-Throughput Screening: Combining flow chemistry with automated platforms to enable high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst, residence time). This would rapidly identify optimal synthetic protocols and accelerate the discovery of new derivatives. nih.gov A transition to flow chemistry can significantly improve yields and reduce reaction times compared to traditional batch methods. acs.org

| Parameter | Sequential Batch Chemistry | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Yield (Unsymmetrical Furan 9i) | 21% | 40% | ~90% Improvement |

| Yield (Furan-phenylene 9m) | 4% | 24% | 500% Improvement |

| Intermediate Isolation | Often required | Not required, multistep procedure | Increased efficiency, reduced waste |

| Safety | Higher risk with unstable intermediates | Improved safety, small reaction volumes | Hazard mitigation |

| Scalability | Can be challenging | More straightforward by extending run time | Easier industrial application |

| Data derived from a study on 2,5-diaryl furans. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.